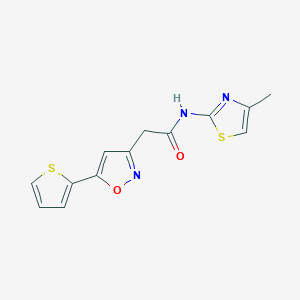![molecular formula C11H19NO2 B2900498 Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2287261-29-2](/img/structure/B2900498.png)
Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate, also known as MAPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. MAPA is a chiral compound that belongs to the class of tertiary amines and is widely used in the synthesis of various drugs due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and cholinergic systems. Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and noradrenaline. Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.
実験室実験の利点と制限
Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate is also stable under a wide range of conditions, which makes it suitable for a variety of experimental settings. However, one limitation of Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate is that it is a chiral compound, which means that it has two mirror-image forms that can have different pharmacological effects.
将来の方向性
There are several future directions for research on Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate. One area of interest is the development of novel drugs based on the chemical structure of Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate. Another area of research is the investigation of the potential use of Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate and its pharmacological effects.
合成法
Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate can be synthesized using a variety of methods, including the reaction of 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid with methanol in the presence of a catalyst. Another method involves the reaction of 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid with methyl chloroformate in the presence of a base.
科学的研究の応用
Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate has been extensively studied for its potential use in the pharmaceutical industry. It has been found to exhibit a variety of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7(2)10-4-11(5-10,6-10)8(12)9(13)14-3/h7-8H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAPHQMUECERMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

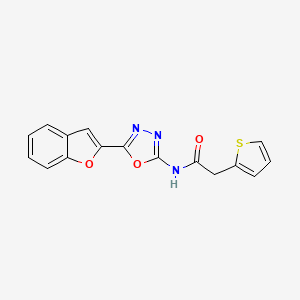
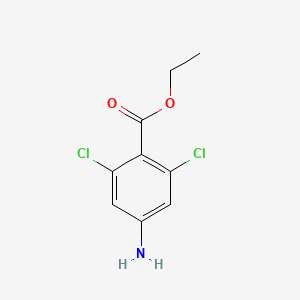
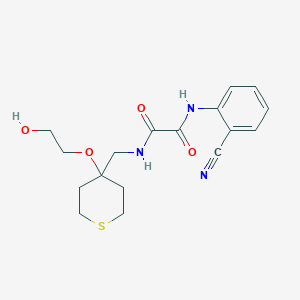
![Diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900424.png)

![Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2900427.png)
![3-{[(4-chlorophenyl)(methyl)amino]sulfonyl}-N-(3-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2900428.png)
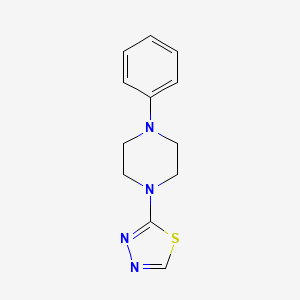
![2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2900430.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2900434.png)
